molecular formula C16H16F2N2O3S2 B2805577 2,6-difluoro-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide CAS No. 896278-76-5

2,6-difluoro-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide

Cat. No. B2805577
CAS RN: 896278-76-5
M. Wt: 386.43
InChI Key: GRKALNUTZNAPBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-difluoro-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biological research. This compound is also known as DFTP and has a molecular formula of C19H19F2N2O2S.

Scientific Research Applications

Anti-Fibrotic Activity

The pyrimidine moiety in this compound plays a crucial role in its anti-fibrotic activity. Researchers have synthesized a series of novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their effects on immortalized rat hepatic stellate cells (HSC-T6) . Among these derivatives, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) demonstrated potent anti-fibrotic activities, surpassing the well-known drugs Pirfenidone and Bipy55′DC. Their IC50 values were 45.69 μM and 45.81 μM, respectively. Additionally, these compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic agents.

Antimicrobial Properties

Pyrimidine derivatives have a history of antimicrobial activity . While specific studies on this compound are limited, its pyrimidine core may contribute to its ability to combat bacterial, fungal, or viral infections. Further investigations are warranted to explore its potential in this area.

Antitumor Potential

Pyrimidine-based compounds have been investigated for their antitumor properties . Our compound’s unique structure may offer advantages in targeting specific cancer pathways. Preclinical studies could assess its efficacy against various cancer cell lines.

Drug Design and Optimization

The privileged structure of pyrimidine makes our compound an attractive scaffold for drug design. Medicinal chemists could modify its side chains, optimize pharmacokinetics, and enhance selectivity for specific targets. Computational modeling and structure-activity relationship studies would be valuable.

properties

IUPAC Name

2,6-difluoro-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N2O3S2/c17-12-5-1-6-13(18)15(12)16(21)19-10-11-4-2-8-20(11)25(22,23)14-7-3-9-24-14/h1,3,5-7,9,11H,2,4,8,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRKALNUTZNAPBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)CNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide

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